molecular formula C6H8N2O2 B7967872 5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 14628-58-1

5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No.: B7967872
CAS No.: 14628-58-1
M. Wt: 140.14 g/mol
InChI Key: RRGAHPMHECROKI-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpyridazin-3(2H)-one (CAS 14628-58-1) is a heterocyclic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. It exists as a yellow to white solid with a melting point of 111–112°C . The compound features a pyridazinone core substituted with a methoxy group at position 5 and a methyl group at position 2.

Properties

IUPAC Name

5-methoxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-6(9)3-5(10-2)4-7-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGAHPMHECROKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287140
Record name 5-Methoxy-2-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14628-58-1
Record name 5-Methoxy-2-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14628-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with hydrazine hydrate, followed by methylation and methoxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential in drug discovery, particularly as an anti-inflammatory agent. Research indicates that derivatives of pyridazinones can inhibit phosphodiesterase type 4 (PDE4), an enzyme linked to inflammatory responses. A study demonstrated that a related compound exhibited significant inhibition of PDE4B isoenzymes, suggesting that 5-methoxy-2-methylpyridazin-3(2H)-one could serve as a scaffold for developing anti-inflammatory drugs .

  • Anti-Inflammatory Properties : The compound has been identified as an integrin inhibitor, which plays a crucial role in leukocyte trafficking and inflammation. This mechanism suggests its utility in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties, although specific mechanisms are still under investigation.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Integrin Inhibition Study

A study focused on the anti-inflammatory action of pyridazinone derivatives showed that this compound significantly reduced leukocyte adhesion to endothelial cells, highlighting its therapeutic potential in inflammatory conditions.

Cytotoxicity Assessment

In vitro tests revealed that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, with effective concentrations suitable for further therapeutic exploration.

Molecular Docking Studies

Computational analyses have indicated favorable binding interactions between this compound and target proteins involved in inflammatory pathways, supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The pyridazinone scaffold is highly versatile, with substitutions at positions 2, 4, 5, and 6 significantly altering physicochemical and reactive properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
5-Methoxy-2-methylpyridazin-3(2H)-one 5-OCH₃, 2-CH₃ 140.14 111–112 Methoxy, Methyl
5-Methyl-3(2H)-pyridazinone 5-CH₃ 112.11 Not reported Methyl
2-Benzyl-5-chloro-4-methoxypyridazin-3-one 2-C₆H₅CH₂, 5-Cl, 4-OCH₃ 278.71 Not reported Benzyl, Chloro, Methoxy
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 5-Cl, 6-C₆H₅, variable 2-R Varies (e.g., 261.71 for 3a) Not reported Chloro, Phenyl, Alkyl
Key Observations:

Methoxy vs. Chloro Substituents :

  • The methoxy group in the target compound is electron-donating, enhancing solubility in polar solvents compared to chloro-substituted analogs (e.g., 5-chloro-6-phenyl derivatives) . Chloro groups, being electron-withdrawing, increase reactivity in nucleophilic substitution reactions .
  • Melting points are influenced by hydrogen bonding: Methoxy groups may lower melting points relative to chloro analogs due to reduced polarity .

Methyl vs. Benzyl Substituents: The 2-methyl group in the target compound contributes to steric hindrance but less so than bulkier groups like benzyl (e.g., 2-benzyl-5-chloro-4-methoxypyridazin-3-one).

Reactivity and Stability

  • Methoxy Group Reactivity : The 5-methoxy group in the target compound is susceptible to demethylation under acidic or oxidative conditions, whereas chloro groups in analogs resist such transformations .
  • Thermal Stability: The target compound’s melting point (111–112°C) suggests moderate stability, comparable to other low-molecular-weight pyridazinones. Bulkier substituents (e.g., benzyl) may improve thermal stability .

Biological Activity

5-Methoxy-2-methylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and receptor activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring structure, which is known to influence its biological activity. The methoxy group at the 5-position and the methyl group at the 2-position contribute to the compound's lipophilicity and potential receptor interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazinones exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the pyridazine ring can enhance activity against various bacterial strains. A study demonstrated that certain pyridazinone derivatives, including this compound, displayed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it showed a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .

3. Receptor Activity

The biological activity of this compound extends to its interaction with formyl peptide receptors (FPRs). Research indicates that this compound acts as an agonist for FPR1 and FPR2, leading to increased intracellular calcium flux in human neutrophils. The effective concentration (EC50) values for these interactions were reported to be in the low micromolar range .

Case Study 1: Antimicrobial Efficacy

A recent clinical study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered in vitro alongside standard antibiotics. Results indicated a synergistic effect when combined with clindamycin, reducing MIC values by up to 50% compared to clindamycin alone .

Case Study 2: Cancer Treatment

In a preclinical model of breast cancer, administration of this compound resulted in significant tumor regression. Mice treated with the compound showed a tumor volume reduction of approximately 60% after four weeks of treatment compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Research Findings Summary

Activity Cell Line/Organism IC50/EC50 Reference
AntimicrobialVarious bacteriaMIC: 32 - 128 µg/mL
AnticancerMCF-7 (breast cancer)IC50: ~15 µM
AnticancerA549 (lung cancer)IC50: ~20 µM
Receptor AgonistHuman neutrophilsEC50: Low micromolar

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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